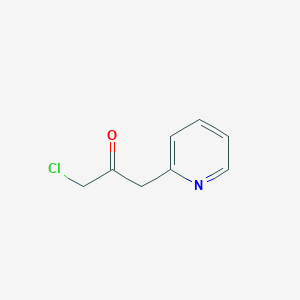
1-Chloro-3-(pyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-pyridin-2-ylpropan-2-one is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1-Chloro-3-pyridin-2-ylpropan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-pyridin-2-ylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-3-pyridin-2-ylpropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-pyridin-2-ylpropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-pyridin-2-ylpropan-2-one: A similar compound with a different position of the chlorine atom.
3-Chloro-3-pyridin-2-ylpropan-2-one: Another isomer with the chlorine atom at a different position.
1-Bromo-3-pyridin-2-ylpropan-2-one: A brominated analog with similar properties.
Uniqueness
1-Chloro-3-pyridin-2-ylpropan-2-one is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the chlorine atom and the pyridine ring contribute to its distinct chemical behavior and make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
106260-02-0 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
InChI Key |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
Synonyms |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


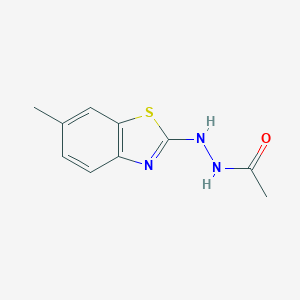
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
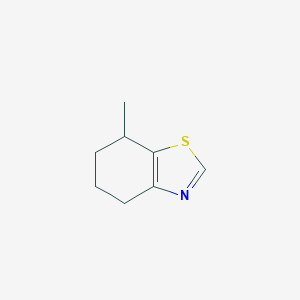
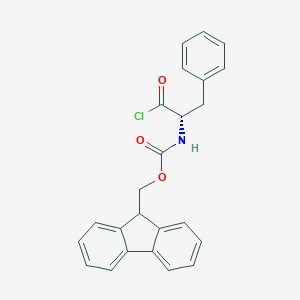
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
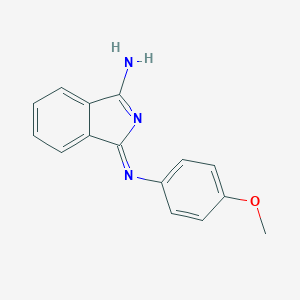
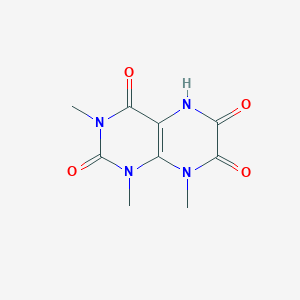
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
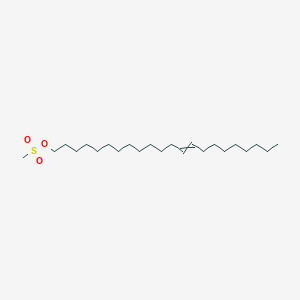
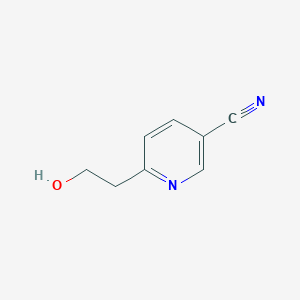
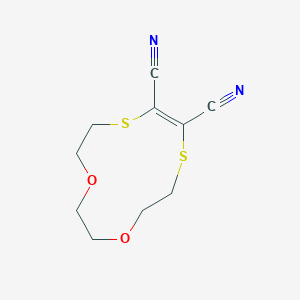
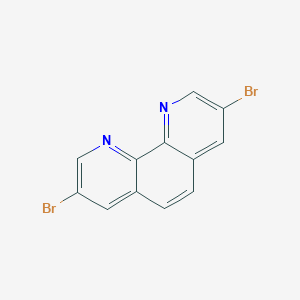
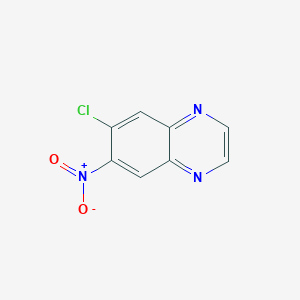
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
